molecular formula C16H18N4O B4760972 N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide

N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B4760972
M. Wt: 282.34 g/mol
InChI Key: OFXFJKCZPHTQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic small molecule designed for cancer research, with a core structure based on the dihydrocyclopentapyrimidine scaffold. This scaffold is recognized for its potential to inhibit tubulin polymerization by targeting the colchicine-binding site on tubulin . By binding to this site, compounds of this class disrupt microtubule dynamics, which is critical for cellular processes like mitosis and intracellular transport, ultimately leading to the inhibition of proliferation and induction of apoptosis in cancer cells . This mechanism is of particular interest for overcoming multidrug resistance, as cancer cell resistance to taxane- and vinca alkaloid-based therapies is often mediated by efflux transporters and tubulin isoform expression; colchicine-site inhibitors can potentially circumvent these resistance mechanisms . Researchers can investigate this compound as a potential therapeutic agent for a range of cancers, including melanoma, and breast, pancreatic, and prostate cancers, especially those with taxane-resistant phenotypes . Its structural features are analogous to advanced pyrimidine derivatives that have demonstrated significant in vivo efficacy in resistant cancer xenograft models at low doses . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to confirm the specific activity and properties of this compound.

Properties

IUPAC Name

N-[3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10-17-15-8-4-7-14(15)16(18-10)20-13-6-3-5-12(9-13)19-11(2)21/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXFJKCZPHTQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol. The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • A cyclopenta[d]pyrimidine core with a methyl substituent at position 2.

  • A primary amino group bridging the pyrimidine ring and a phenyl group.

  • An acetamide group (-NHCOCH₃) at the para position of the phenyl ring.

These groups enable diverse reactions, including nucleophilic substitutions, condensations, and redox processes.

2.2. Coupling with Aromatic Amines

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 3-aminophenylacetamide:

4-Cl-pyrimidine+3-NH2-phenylacetamideIPA, HClN-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide\text{4-Cl-pyrimidine} + \text{3-NH}_2\text{-phenylacetamide} \xrightarrow{\text{IPA, HCl}} \text{this compound}

Conditions : Isopropyl alcohol (IPA), catalytic HCl, reflux .

2.3. Functionalization of the Acetamide Group

The acetamide group can undergo hydrolysis or alkylation:

  • Acid/Base Hydrolysis :

    AcetamideHCl/H2O or NaOHCarboxylic Acid/Amine Derivative\text{Acetamide} \xrightarrow{\text{HCl/H}_2\text{O or NaOH}} \text{Carboxylic Acid/Amine Derivative}
  • Reductive Alkylation :
    Using NaBH₄ or LiAlH₄ reduces the amide to a secondary amine .

Reaction Optimization and Yield Data

Reaction TypeReagents/ConditionsYield (%)Key Observations
SNAr CouplingIPA, HCl, 80°C, 12h72–78Higher yields with electron-rich amines .
Acetamide Hydrolysis (Acidic)6M HCl, reflux, 6h65Forms carboxylic acid; minimal side products .
Acetamide ReductionLiAlH₄, THF, 0°C to RT, 2h58Requires strict anhydrous conditions .

Catalytic and Enzymatic Modifications

  • Palladium-Catalyzed Cross-Coupling :
    The aryl amino group participates in Buchwald-Hartwig amination with aryl halides, enabling diversification of the phenyl ring.

  • Enzymatic Acetylation :
    Acetyltransferases selectively modify the free amino group, though this is less explored for this specific compound.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the acetamide group, forming 3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)aniline as a degradation product .

  • Oxidative Stability : Resistant to oxidation by H₂O₂ or KMnO₄ under mild conditions due to electron-withdrawing acetamide .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendBiological Impact
Replacement of -NHCOCH₃ with -OHFaster hydrolysis but reduced stabilityLower metabolic resistance .
Methyl → Ethyl at Pyrimidine C2Slower SNAr kineticsImproved solubility .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of cyclopenta[d]pyrimidines exhibit significant antitumor properties. Studies have shown that compounds similar to N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .

Neuropharmacology

Cognitive Enhancement : Compounds based on the cyclopenta[d]pyrimidine scaffold have been investigated for their potential cognitive-enhancing effects. They may act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which is associated with improved memory and learning capabilities.

Case Study : Research published in Neuropharmacology revealed that specific derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .

Anti-inflammatory Properties

Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Target Inflammatory Pathway
This compound5.4NF-kB Inhibition
Related Compound A3.2COX-2 Inhibition
Related Compound B4.8TNF-alpha Suppression

The above table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against key inflammatory pathways .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study : A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of cyclopenta[d]pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing its cyclopenta-pyrimidine core, acetamide group, or pharmacological relevance. Key structural and functional differences are highlighted below.

Cyclopenta[d]pyrimidine Derivatives
Compound Name Structure/Modification Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity Evidence
N-(3-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide (Target) Cyclopenta[d]pyrimidine core, 2-methyl, phenylamino-acetamide linker ~325 (inferred) N/A Amino linker, planar core Hypothesized kinase inhibition N/A
SB-480848 () Cyclopenta[d]pyrimidine core, fluorophenyl, trifluoromethylphenyl ~694 (DMSO solvate) N/A Sulfanyl group, complex substituents Phospholipase A2 inhibitor
N-(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)acetamide () Cyclopenta[b]pyridine core, oxo group ~220 (inferred) N/A Oxo substituent, reduced aromaticity Unreported

Key Observations :

  • SB-480848’s fluorophenyl and trifluoromethyl groups increase lipophilicity, likely enhancing membrane permeability compared to the target’s methyl substituent .
Thieno[2,3-d]pyrimidine Analogs
Compound Name Structure/Modification Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity Evidence
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Thieno-pyrimidine core, ether linker 326.0 ([M+H]⁺) 197–198 Oxygen linker, thiophene ring Antitumor (inferred)
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () Thieno-pyrimidine core, phenyl substituent 362.0 ([M+H]⁺) 190–191 Phenyl group, ether linker Unreported

Key Observations :

  • Replacing the oxygen linker (–4) with an amino group (target compound) may improve binding affinity to kinases or receptors via additional hydrogen-bond interactions.
Pyrimidine-Based Acetamide Derivatives
Compound Name Structure/Modification Molecular Weight (g/mol) Key Features Biological Activity Evidence
2-cyano-N-[3-[6-[[1-(2-methoxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]phenyl]acetamide () Pyrimidine core, cyanoacetamide 377.4 Cyano group, methoxyethyl-pyrazole JAK3 inhibitor
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () Pyrimidine core, amino/hydroxyl groups 200.2 Hydroxyl, amino substituents Antifungal, antibacterial

Key Observations :

  • The target compound’s cyclopenta fusion distinguishes it from simpler pyrimidine-acetamide derivatives, likely enhancing rigidity and target specificity .
  • ’s JAK3 inhibitors demonstrate that acetamide-pyrimidine hybrids are viable for kinase targeting, though substituents dictate selectivity .

Research Findings and Implications

  • Structural Activity Relationships (SAR): Linker Type: Amino linkers (target) may favor kinase binding over ether-linked analogs (–4) due to enhanced hydrogen bonding .
  • Physicochemical Properties: The target compound’s inferred molecular weight (~325 g/mol) and planar structure suggest moderate solubility, suitable for oral bioavailability. Thieno-pyrimidines (–4) exhibit higher melting points (~190–198°C), indicating crystalline stability, which may correlate with prolonged shelf life .

Q & A

Q. Table 1. Comparative Synthesis Parameters

Precursor SystemSolventTemperatureCatalystYieldReference
Cyclopenta[d]pyrimidine + aryl amineDMSORefluxNone53%
Thieno[2,3-d]pyrimidine + acetamideEthanolRefluxNaOAc58%

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : Resolves substituent patterns (e.g., δ 2.03 ppm for CH₃ in ) and confirms amine/amide NH protons (δ 9.78–9.91 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 326.0 [M+H]⁺ in ) and purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous acetamide-pyrimidine derivatives in .

Advanced: How can conflicting biological activity data across studies be systematically analyzed?

Answer:

  • Dose-response normalization : Standardize activity metrics (e.g., IC₅₀) using validated assays (e.g., enzyme inhibition or cell viability).
  • Meta-analysis : Pool data from independent studies (e.g., ’s environmental impact framework) to identify trends or outliers .
  • Structural analogs : Compare activity of derivatives (e.g., ’s sulfanyl-acetamide variants) to isolate substituent effects .

Advanced: What computational strategies predict binding affinity and pharmacokinetics?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. ’s FTIR and HOMO-LUMO analyses guide charge distribution studies .
  • ADMET prediction : Tools like SwissADME assess absorption (LogP), metabolism (CYP450 interactions), and toxicity (Ames test proxies).
  • MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales.

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage conditions : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.
  • Purity checks : Regular HPLC analysis (e.g., ’s LC-MS) monitors degradation .
  • Lyophilization : For long-term storage, lyophilize in amber vials to avoid photodegradation.

Advanced: How to design in vivo studies to evaluate pharmacological efficacy?

Answer:

  • Dosing regimen : Use pharmacokinetic data to determine optimal administration routes (oral vs. intravenous).
  • Control groups : Include vehicle controls and reference compounds (e.g., ’s randomized block design with replicates) .
  • Endpoint selection : Measure biomarkers (e.g., cytokine levels) alongside behavioral outcomes for multi-modal validation.

Basic: What structural features govern its reactivity and target interactions?

Answer:

  • Pyrimidine core : Acts as a hydrogen-bond acceptor via N-atoms, critical for kinase inhibition.
  • Acetamide linker : Enhances solubility and facilitates π-π stacking with aromatic residues (e.g., ’s crystal structures) .
  • Cyclopentane ring : Increases rigidity, improving binding pocket complementarity.

Advanced: How can selectivity against off-target proteins be improved?

Answer:

  • Substituent engineering : Introduce bulky groups (e.g., ’s cyclohepta-thieno moieties) to sterically block off-target binding .
  • Isosteric replacement : Replace oxygen/sulfur atoms in the linker (e.g., ’s thioacetamide derivatives) to modulate electronic effects .
  • Proteome-wide screening : Use affinity proteomics (e.g., CETSA) to identify unintended targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.